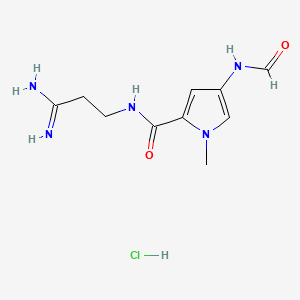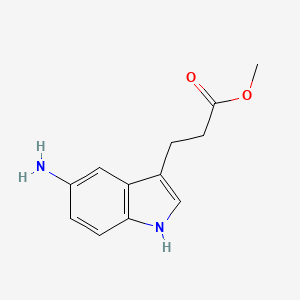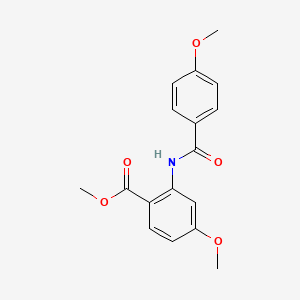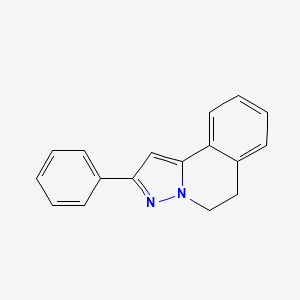
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinolines typically involves the annulation of pyrazole derivatives with alkynes. One common method employs ruthenium(II)-catalyzed C–H/N–H annulation in the presence of copper(II) acetate and silver hexafluoroantimonate in water under a nitrogen atmosphere . This reaction can also be performed in alcohol at a lower temperature without copper(II) acetate and silver salt but with a carboxylate ligand under air .
Industrial Production Methods
This includes optimizing reaction conditions, catalysts, and solvents to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different substituents on the pyrazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo(5,1-a)isoquinolines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate neurotransmission and have therapeutic effects in certain neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with cell cycle regulation, potentially offering anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their bioactivity enhancement due to pyrazole ring fusion.
Pyrazolopiperidines: Another class of compounds with significant biological activities.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 5,6-dihydro-2-phenyl- is unique due to its combined pyrazole and isoquinoline structure, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
61001-31-8 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydropyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H14N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-9,12H,10-11H2 |
InChI Key |
IBJHYSYKPWYXOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


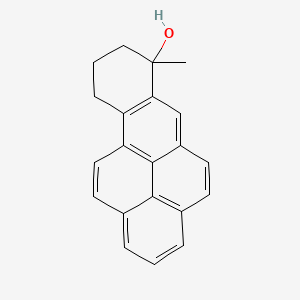
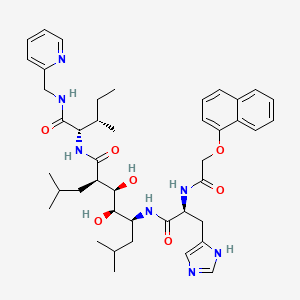
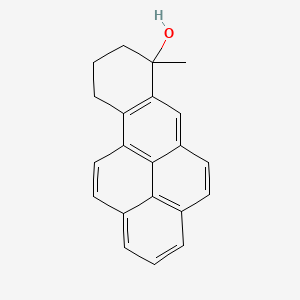
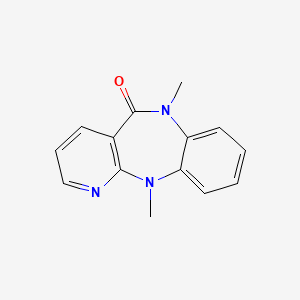



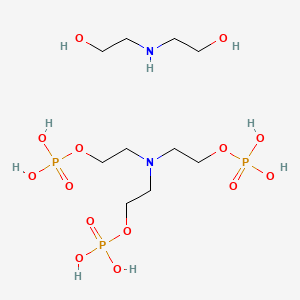
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)
